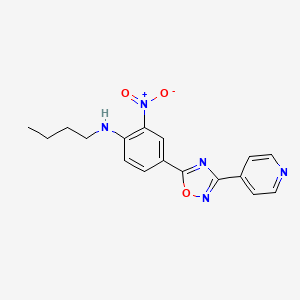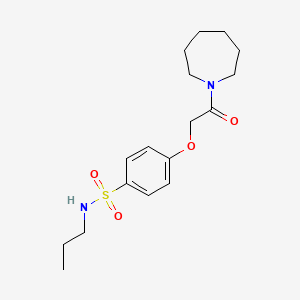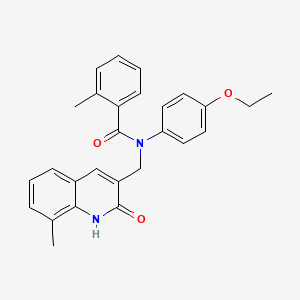
N-butyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY-PA and is a fluorescent probe that can be used for imaging and detection purposes.
Wirkmechanismus
BODIPY-PA functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action of BODIPY-PA involves the transfer of energy from the excited state of the molecule to the ground state, which results in the emission of light. The intensity of the emitted light is proportional to the concentration of the target molecule, which allows for quantitative analysis of the target molecule.
Biochemical and Physiological Effects:
BODIPY-PA has been shown to have minimal cytotoxicity and low phototoxicity, which makes it suitable for use in live cell imaging and other biological applications. However, the long-term effects of BODIPY-PA on cells and tissues are not well understood, and further studies are needed to assess its safety and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BODIPY-PA is its high sensitivity and specificity for detecting target molecules. It can also be easily conjugated to other molecules such as antibodies and peptides, which allows for targeted imaging and detection. However, BODIPY-PA has some limitations, including its susceptibility to photobleaching, which can limit its usefulness in long-term imaging experiments. It also has a limited excitation and emission range, which can restrict its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on BODIPY-PA, including the development of new synthesis methods to improve the yield and purity of the compound. Furthermore, the use of BODIPY-PA in combination with other imaging techniques such as electron microscopy and super-resolution microscopy can provide more detailed information about the structure and function of cells and tissues. Additionally, the development of new applications for BODIPY-PA in areas such as drug discovery and diagnosis of diseases can lead to significant advancements in the field of biomedical research.
Synthesemethoden
The synthesis of BODIPY-PA involves the reaction of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline with N-butyl-2-nitroaniline in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography. The yield of BODIPY-PA can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
BODIPY-PA has a wide range of scientific research applications, including but not limited to, imaging of live cells, detection of reactive oxygen species (ROS), and monitoring of protein-protein interactions. BODIPY-PA has been used to visualize the distribution of lipids in live cells and to study the dynamics of lipid metabolism. It has also been used to detect ROS in cells and tissues, which are involved in various physiological and pathological processes. Furthermore, BODIPY-PA has been used to monitor the interaction between proteins, which is essential for understanding the function of proteins in cells.
Eigenschaften
IUPAC Name |
N-butyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-3-8-19-14-5-4-13(11-15(14)22(23)24)17-20-16(21-25-17)12-6-9-18-10-7-12/h4-7,9-11,19H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUUBSULSEXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)









![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7685967.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)